molecular formula C10H10N2O B1590895 6,7-Dimethylquinoxalin-2(1H)-one CAS No. 28082-82-8

6,7-Dimethylquinoxalin-2(1H)-one

Cat. No. B1590895
CAS RN: 28082-82-8
M. Wt: 174.2 g/mol
InChI Key: YXHOLYSXLHTIOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dimethylquinoxalin-2(1H)-one involves the reaction of oxalic acid with 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE . The resulting compound is the target molecule .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethylquinoxalin-2(1H)-one consists of a quinoxaline ring with two methyl groups at positions 6 and 7. The presence of the carbonyl group (C=O) at position 2 gives rise to the quinoxalin-2(1H)-one moiety .


Chemical Reactions Analysis

  • Functionalization : Researchers have explored methods to decorate the quinoxaline scaffold with functional groups. These modifications enhance its utility in diverse applications .
  • Metal Complex Formation : Transition metal complexes of quinoxaline derivatives have been prepared and characterized. These complexes exhibit interesting properties and potential applications .

Scientific Research Applications

Analytical Chemistry and Assay Development

6,7-Dimethylquinoxalin-2(1H)-one and its derivatives have been used in the field of analytical chemistry. For instance, McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-Dimethylquinoxalin-2(1H)-one, in a liquid chromatographic fluorimetric assay for methylglyoxal, demonstrating its utility in chemical and biological systems (McLellan & Thornalley, 1992).

Cancer Research

Some derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have shown potential in cancer research. Mishra et al. (2018) investigated 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) for its antiproliferative activity in colorectal carcinoma, demonstrating its ability to inhibit IL-6 mediated signals, which is critical in cancer development (Mishra et al., 2018).

Material Science and Organic Solar Cells

In material science, derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have been explored for their application in organic solar cells. Chen et al. (2014) synthesized novel C60 derivative acceptors with 6,7-dimethylquinoxaline subunits for use in bulk heterojunction organic solar cells, demonstrating their potential in improving power conversion efficiency (Chen et al., 2014).

Synthesis of Novel Compounds and Antimicrobial Investigation

El-Gaby et al. (2002) synthesized novel 6,7-Dimethylquinoxaline derivatives for antimicrobial investigation, indicating the compound's potential in developing new antimicrobial agents (El-Gaby et al., 2002).

Chemistry of Transition Metal Complexes

The synthesis and structural investigation of transition metal complexes derived from 6,7-Dimethylquinoxalin-2(1H)-one derivatives have been explored. Al-jibouri et al. (2019) described the synthesis of new ligands and their metal complexes, highlighting the compound's relevance in the field of coordination chemistry (Al-jibouri et al., 2019).

Future Directions

Researchers should continue investigating the biological activities, potential therapeutic targets, and applications of 6,7-Dimethylquinoxalin-2(1H)-one. Further studies may reveal novel uses and mechanisms for this compound .

properties

IUPAC Name

6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHOLYSXLHTIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564619
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylquinoxalin-2(1H)-one

CAS RN

28082-82-8
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
RM Alqurashi, TA Farghaly, R Sabour… - Bioorganic …, 2023 - Elsevier
New 6,7-dimethylquinoxalin-2(1H)-one and hydrazineylidene thiazol-4-one derivatives were synthesized, and evaluated for their in vitro antimicrobial activity. The obtained results …
Number of citations: 4 www.sciencedirect.com
W Xue, Y Su, KH Wang, L Cao, Y Feng… - Asian Journal of …, 2019 - Wiley Online Library
An efficient method for the synthesis of 3‐trifluoromethylquinoxalin‐2(1H)‐ones by a direct trifluoromethylation of quinoxalin‐2(1H)‐one derivatives has been developed under transition…
Number of citations: 35 onlinelibrary.wiley.com
O NO - Quinoxalines: Synthesis, Reactions, Mechanisms and …, 2016 - books.google.com
One of the most popular reactions of usual ketones in the heterocyclic chemistry is the Friedländer reaction, that is, the synthesis of quinolines by their interaction with o-acylarylamines …
Number of citations: 0 books.google.com
VA Mamedov, DF Saifina, AT Gubaidullin… - Tetrahedron …, 2010 - Elsevier
A highly efficient, one-step, versatile method for the synthesis of 2-benzimidazol-2-ylquinolines has been developed on the basis of an acid-catalyzed rearrangement proceeding via a …
Number of citations: 36 www.sciencedirect.com
Z Deng, T Yang, KH Wang, W Xue, D Huang, P Li… - Tetrahedron, 2020 - Elsevier
An efficient method of tin powder-promoted di- and mono-allylation of quinoxalin-2(1H)-ones has been developed, which provides a practical route for the synthesis of dihydroquinoxalin…
Number of citations: 6 www.sciencedirect.com
M Wang, J Liu, Y Zhang, P Sun - Advanced Synthesis & …, 2022 - Wiley Online Library
A strategy to synthesize 3‐alkyl quinoxalin‐2(1H)‐ones and other alkyl N‐heteroarenes via a photocatalyzed decarbonylative alkylation of quinoxalin‐2(1H)‐ones and simple N‐…
Number of citations: 10 onlinelibrary.wiley.com
I Fryšová, Z Trávníček, J Slouka, P Cankařa - Arkivoc, 2011 - arkat-usa.org
The diazosulfonates obtained by diazocoupling of 2-(3-oxo-3, 4-dihydroquinoxalin-2-yl) benzenediazonium chloride and its 6, 7-dimethyl-derivative 2a, b with sodium sulfite decompose …
Number of citations: 2 www.arkat-usa.org
VA Mamedov, NA Zhukova, VV Syakaev… - Tetrahedron, 2020 - Elsevier
Interaction of quinoxalin-2(1H)-one-3-carbaldoximes with 1,2-benzenediamine derivatives in AcOH or n-BuOH at reflux in the presence of sulfuric acid as catalyst was found to give 3-(…
Number of citations: 3 www.sciencedirect.com
G Yang, Z Xiong, H Nie, M He, Q Feng, X Li… - Organic …, 2022 - ACS Publications
With control by N1-substituents, the switchable divergent C–H functionalization reaction of quinoxalin-2(1H)-ones is achieved for the synthesis of (Z)-enaminones and furo[2,3-b]…
Number of citations: 6 pubs.acs.org
S Gunawan, G Nichol, C Hulme - Tetrahedron letters, 2012 - Elsevier
This Letter presents a novel three step solution phase protocol to synthesize 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. The strategy utilizes ethyl glyoxalate and mono-N-Boc-protected-o-…
Number of citations: 29 www.sciencedirect.com

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